![molecular formula C10H17NO B571813 2-氮杂螺[5.5]十一烷-1-酮 CAS No. 1215295-79-6](/img/structure/B571813.png)

2-氮杂螺[5.5]十一烷-1-酮

货号 B571813

CAS 编号:

1215295-79-6

分子量: 167.252

InChI 键: KNPLIBPLMPTEQW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

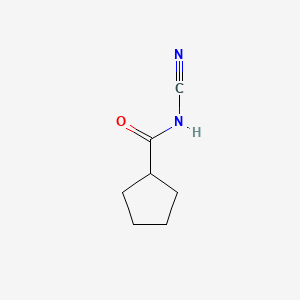

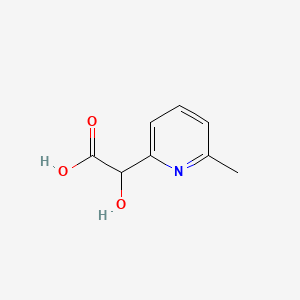

2-Azaspiro[5.5]undecan-1-one is a chemical compound with the molecular formula C10H17NO . It has a molecular weight of 167.25 .

Molecular Structure Analysis

The InChI code for 2-Azaspiro[5.5]undecan-1-one is 1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12) . This indicates the presence of a spirocyclic structure with a nitrogen atom.Physical And Chemical Properties Analysis

2-Azaspiro[5.5]undecan-1-one is a white solid . It should be stored at 0-8°C .科学研究应用

1. Bioactivity and Synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds

- Application Summary : This compound is used in the treatment of various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders .

- Methods of Application : The synthesis of these compounds involves the fusion of arene rings at positions 4 and 5 of the diazaspiro core. A common feature of these bioactive compounds is the presence of a carbonyl at position 2 .

- Results or Outcomes : The biological activity of these compounds is arranged by the type of disorder treated. The compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are presented and discussed .

2. Synthesis of Antibiotic Ciprofloxacin Derivatives

- Application Summary : Derivatives of 1-oxa-9-azaspiro[5.5]undecane, which is structurally similar to 2-Azaspiro[5.5]undecan-1-one, were used to synthesize derivatives of the antibiotic ciprofloxacin.

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1-oxa-9-azaspiro[5.5]undecane derivatives.

- Results or Outcomes : These ciprofloxacin derivatives displayed activity against certain bacterial strains.

3. Synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds

- Application Summary : This compound is used in the treatment of various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders .

- Methods of Application : The synthesis of these compounds involves the fusion of arene rings at positions 4 and 5 of the diazaspiro core. A common feature of these bioactive compounds is the presence of a carbonyl at position 2 .

- Results or Outcomes : The biological activity of these compounds is arranged by the type of disorder treated. The compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are presented and discussed .

4. Development of METTL3/METTL14 Inhibitors

- Application Summary : The METTL3/METTL14 complex plays roles in several cancer types, type 2 diabetes, heart failure, and viral infections. Thus, it is an attractive target for small molecules .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1,9-diazaspiro[5.5]undecane derivatives .

- Results or Outcomes : The development of chemical probes with single-digit nanomolar potency against METTL3, selectivity against METTL16 and against non-m6A RNA methyltransferases, favorable ADME properties, and submicromolar m6A/A reduction in a leukemia cell line .

5. ACC Inhibition

- Application Summary : A substituted urea containing the 4,5-benzene-fused 1,9-diazaspiro-[5.5]undecan-2-one moiety was examined as one of the possible antagonists for ACC inhibition .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of a substituted urea containing the 4,5-benzene-fused 1,9-diazaspiro-[5.5]undecan-2-one moiety .

6. METTL3/METTL14 Inhibition

- Application Summary : The METTL3/METTL14 complex plays roles in several cancer types, type 2 diabetes, heart failure, and viral infections. Thus, it is an attractive target for small molecules .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1,9-diazaspiro[5.5]undecane derivatives .

- Results or Outcomes : The development of chemical probes with single-digit nanomolar potency against METTL3, selectivity against METTL16 and against non-m6A RNA methyltransferases, favorable ADME properties, and submicromolar m6A/A reduction in a leukemia cell line .

安全和危害

属性

IUPAC Name |

2-azaspiro[5.5]undecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPLIBPLMPTEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308667 | |

| Record name | 2-Azaspiro[5.5]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[5.5]undecan-1-one | |

CAS RN |

1215295-79-6 | |

| Record name | 2-Azaspiro[5.5]undecan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azaspiro[5.5]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

7

Citations

Many optically active 2-azaspirocyclic structures have frequently been found in biologically active natural products. In particular, Nitraria alkaloids, (+)-nitramine, (+)-isonitramine, (−)-…

Number of citations: 6

pubs.acs.org

A strategy has been developed that culminated in a stereoselective total synthesis of the tetracyclic antimalarial Myrioneuron alkaloid myrioneurinol. The synthesis relies on three highly …

Number of citations: 22

pubs.acs.org

Iodide-Catalyzed Alkene Oxyamination Reactions for the Synthesis of Nitrogen-Containing Heterocycles

Vicinal amino alcohols are structures commonly found in pharmaceutically relevant compounds and natural products, as well as synthetic targets such as ligands and chiral auxiliaries. …

Number of citations: 3

search.proquest.com

Nitrogen (N)-containing heterocycles occupy an exclusive position as common fragments in pharmaceuticals, agrochemicals, and bioactive natural products. Development of chemical …

Number of citations: 2

search.proquest.com

The design and synthesis of spirocycles is a challenging task because it involves the creation of a quaternary center, which itself is considered to be one of the most difficult tasks among …

Number of citations: 216

www.thieme-connect.com

3,3-Disubstituted piperidin-2-ones were obtained by alkylation of carboxylic acid esters with 1-(3-halopropyl)-2,5-dimethylpyrroles using lithium diisopropylamide as a base followed by …

Number of citations: 2

link.springer.com

Extension of the intramolecular coupling between a cyclohexadiene-Fe (CO) 3 moiety and pendant olefins to make δ-lactam derivatives was investigated. δ-Lactams were found more …

Number of citations: 2

search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)

![4,7-Etheno-4H-1,3-dioxolo[4,5-d][1,2]oxazine (9CI)](/img/no-structure.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)